N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide
Description
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bipyridine moiety linked to a difluorobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various fields such as catalysis, materials science, and medicinal chemistry.
Properties
IUPAC Name |
3,4-difluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-15-4-3-13(9-16(15)20)18(24)23-10-12-5-7-22-17(8-12)14-2-1-6-21-11-14/h1-9,11H,10H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCYVSZMDWMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide typically involves the coupling of a bipyridine derivative with a difluorobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated difluorobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The difluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide has several scientific research applications:
Biology: The compound can be used in the study of metal-protein interactions and as a probe for investigating biological pathways involving metal ions.
Industry: The compound can be used in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The bipyridine moiety acts as a chelating ligand, stabilizing the metal center and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating properties.
4,4’-Bipyridine: Another bipyridine isomer used in coordination chemistry and materials science.
Phenanthroline: A related compound with similar chelating properties but a different structural framework.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is unique due to the presence of both bipyridine and difluorobenzamide moieties, which confer distinct chemical and physical properties. The difluorobenzamide group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide is a bipyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bipyridine moiety linked to a difluorobenzamide group, which enhances its ability to interact with biological systems. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves coupling a bipyridine derivative with a difluorobenzamide precursor. Common methods include:
- Suzuki Coupling Reaction : Involves the reaction of a boronic acid derivative of bipyridine with a halogenated difluorobenzamide in the presence of a palladium catalyst.
- Reagents and Conditions : The reaction is usually performed in organic solvents like toluene or dimethylformamide (DMF) under inert atmosphere conditions.
Biological Activity
This compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including resistant strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
The compound has also been evaluated for anticancer activity. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The bipyridine moiety is believed to play a critical role in this activity by chelating metal ions that are crucial for cellular processes.
The biological activity of this compound can be attributed to its ability to form stable complexes with transition metals. These complexes can modulate enzyme activities and influence various biochemical pathways:
- Metal Chelation : The bipyridine unit acts as a chelating ligand, stabilizing metal centers and facilitating their interaction with biological molecules.
- Enzyme Modulation : Interaction with enzymes may lead to inhibition or activation, affecting cellular functions such as DNA replication and repair.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated that it significantly reduced bacterial viability at low concentrations, suggesting potential as an antimicrobial agent.
- Cancer Cell Proliferation : Another investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis in these cells through the activation of caspase pathways, demonstrating its potential as an anticancer therapeutic.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant reduction in viability | |
| Antimicrobial | Escherichia coli | Significant reduction in viability | |
| Anticancer | MCF-7 (breast cancer cells) | Induction of apoptosis |
Q & A
Q. What synthetic strategies are recommended for preparing N-([2,3'-bipyridin]-4-ylmethyl)-3,4-difluorobenzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Prepare 3,4-difluorobenzoyl chloride by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux .
- Step 2 : Synthesize the 2,3'-bipyridin-4-ylmethylamine intermediate via coupling reactions, such as Suzuki-Miyaura cross-coupling, to link pyridine rings .
- Step 3 : Perform a coupling reaction between 3,4-difluorobenzoyl chloride and the bipyridylmethylamine using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF .
Optimization Tips : - Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization to minimize impurities.
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen-bonded dimers observed in similar difluorobenzamides) .
- NMR spectroscopy : Use ¹⁹F NMR to confirm fluorine substitution patterns and ¹H/¹³C NMR to verify aromatic protons and amide linkages .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What experimental approaches are suitable for identifying the biological targets of this compound?
- Methodological Answer :
- Kinase profiling assays : Test against a panel of recombinant kinases (e.g., EGFR, VEGFR) due to structural similarity to bipyridine-containing kinase inhibitors .
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in cell lysates treated with the compound .
- Surface plasmon resonance (SPR) : Quantify binding affinity to suspected receptors (e.g., MCH1, GPCRs) .
- Gene knockout/knockdown studies : Use CRISPR/Cas9 to validate target dependency in cellular models .
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer :
- Dose-response validation : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ values .
- Off-target screening : Use platforms like Eurofins Panlabs® to rule out nonspecific interactions .
- Solubility checks : Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1%) to avoid false negatives .
- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based readouts (e.g., luciferase reporters) .
Q. What strategies are recommended for studying the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Reactive metabolite trapping : Use glutathione (GSH) or potassium cyanide (KCN) to detect electrophilic intermediates .
- Forced degradation studies : Expose to acidic/basic conditions, heat, and UV light to identify degradation products .
- Computational modeling : Predict metabolic sites using software like MetaSite or Schrödinger’s QikProp .
Comparative and Mechanistic Questions
Q. How does the substitution pattern (e.g., fluorine, bipyridine) influence the physicochemical properties of this compound compared to analogs?
- Methodological Answer :
- LogP determination : Measure octanol-water partition coefficients to assess lipophilicity; fluorine atoms increase membrane permeability but may reduce solubility .
- Hydrogen-bonding analysis : Use Cambridge Structural Database (CSD) to compare intermolecular interactions (e.g., C=O⋯H–N vs. C–F⋯H–N) .
- Thermal stability : Perform DSC/TGA to compare melting points and decomposition profiles with non-fluorinated analogs .
Q. What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- In vitro :
- Cancer: Cell viability assays (MTT, ATP-lite) in tumor lines (e.g., HeLa, MCF-7) .
- CNS disorders: Primary neuron cultures for neuroprotective/neurotoxic effects .
- In vivo :
- Pharmacokinetics: Administer IV/PO to rodents; collect plasma for bioavailability and half-life analysis .
- Efficacy: Xenograft models for oncology or forced swim test (FST) for antidepressant activity .
Data Analysis and Reporting
Q. How should researchers document and present conflicting crystallographic data for this compound?
- Methodological Answer :
- Deposit raw data : Upload structure files (CIF) to CSD or Protein Data Bank (PDB) for peer validation .
- R-factor analysis : Report discrepancies in bond lengths/angles (<0.01 Å for high-quality data) .
- Multi-conformer models : Use SHELXL to refine disordered regions and include occupancy ratios in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
